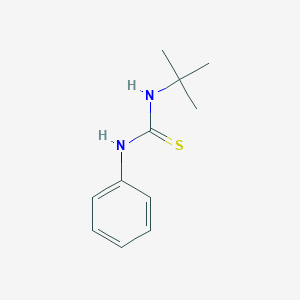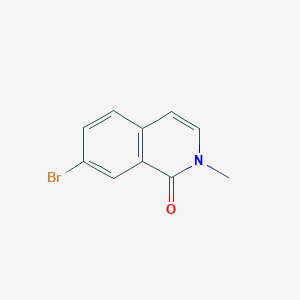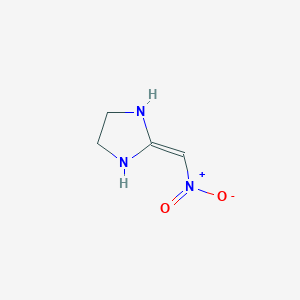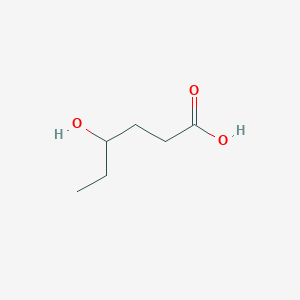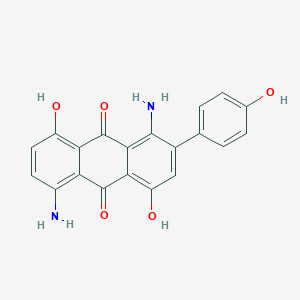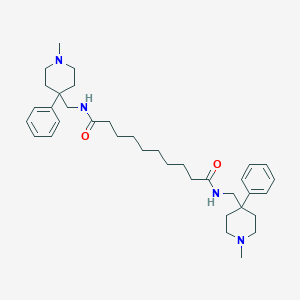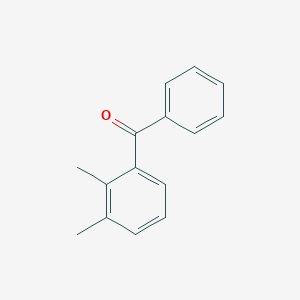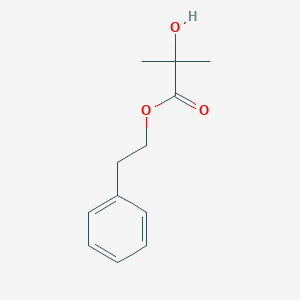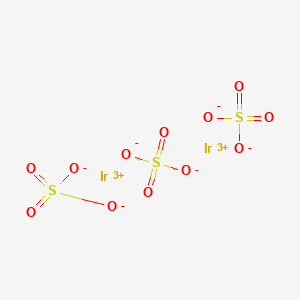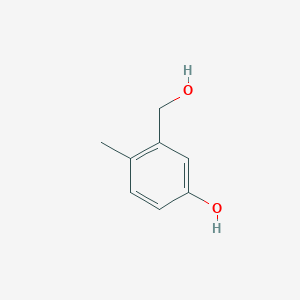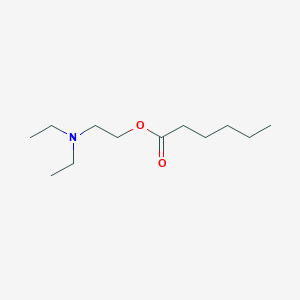
2-Diethylaminoethyl hexanoate
Overview
Description
Synthesis Analysis
The synthesis of 2-diethylaminoethyl hexanoate (DA-6) involves the reaction of hexanoic acid with N,N-diethylamino ethanol, utilizing cation resin as a catalyst in toluene. Optimal synthesis conditions were identified through orthogonal experiments, achieving a reaction yield of 93.5% with a purity of 95% (Zhao Qing-lan, 2007). Another study describes a brief synthesis method for DA-6, highlighting a two-step process that takes 4.5 hours to complete, yielding the compound with a purity of 99% (Zheng Xian-fu, 2004).
Molecular Structure Analysis
While specific studies directly analyzing the molecular structure of 2-diethylaminoethyl hexanoate were not highlighted, research on similar compounds offers insights into methods applicable for structural analysis. Techniques such as X-ray diffraction, IR, and UV/Vis spectroscopy, along with computational methods like DFT calculations, are commonly employed for characterizing the molecular structure and spectroscopic properties of chemical compounds (Ç. Albayrak & René Frank, 2010).
Chemical Reactions and Properties
Research on DA-6 and related compounds includes studies on their chemical reactivity and interaction with other substances. For instance, 2-(diethylamino)ethanethiol has been reported as a new reagent for the deprotection of aromatic methyl ethers, demonstrating the potential for DA-6 to participate in similar chemical transformations (J. Magano et al., 2006).
Physical Properties Analysis
The physical properties of DA-6, such as solubility, phase behavior, and thermal stability, are crucial for its application and handling. While the search did not yield specific studies on these properties for DA-6, methodologies for assessing physical properties like solvatochromic behavior, fluorescence, and thermal analysis can be inferred from related research (O. V. Ershov et al., 2017).
Scientific Research Applications
Summary of the Application
DA-6 has been used to improve the cold tolerance of early japonica rice at the booting stage .
Methods of Application
Rice cultivars with different levels of cold stress sensitivity were sprayed with DA-6 concentrations of 500, 200, 20, 2, 0.2, and 0 mg/L one day before undergoing cold water stress (CWS) .
Results or Outcomes
DA-6 increased peroxidase activity, delayed nitrogen and chlorophyll degradation, maintained soluble protein and potassium contents, and suppressed the accumulation of malondialdehyde in the leaves of both cultivars under CWS . It also increased the weight of the panicle at maturity, and of the leaf, panicle, and stem-sheath at heading in both cultivars . Furthermore, DA-6 improved yield in both cultivars, mainly by increasing the grain weight in the inferior grains (IG) and middle grains (MG) under CWS .
2. Enhancing Seed Germination Under Drought Stress
Summary of the Application
DA-6 has been used to ameliorate seed germination in white clover under drought stress .
Methods of Application
The study was carried out to elucidate the impact of the DA-6 priming on seeds germination of white clover under drought stress .
Results or Outcomes
Seed priming with DA-6 significantly mitigated the drought-induced reduction in germination percentage, germination vigor, germination index, seed vigor index, root length, shoot length, and fresh weight after 7 days of seed germination . The DA-6 significantly increased the endogenous indole-3-acetic acid, gibberellin, and cytokinin content with marked reduction in abscisic acid content in seedlings under drought stress . In addition, the DA-6 significantly accelerated starch catabolism by enhancing the activities of hydrolases contributing toward enhanced soluble sugars, proline content and ameliorated the antioxidant defense system to enhance the ability of reactive oxygen species scavenging under drought stress .
3. Herbicidal Safeners in Soybeans
Summary of the Application
DA-6 is found in herbicidal safeners used in soybeans .
Methods of Application
The specific methods of application are not detailed in the source, but typically, herbicidal safeners are applied to crops either directly or as a coating on herbicide-treated seeds .
Results or Outcomes
The use of DA-6 as a safener helps protect the soybeans from the harmful effects of certain herbicides, thereby improving crop yield .
4. Plant Growth Regulator
Summary of the Application
DA-6 is used as a plant growth regulator .
Methods of Application
The specific methods of application are not detailed in the source, but plant growth regulators are typically applied to plants through foliar sprays, seed treatments, or soil drenches .
Results or Outcomes
As a plant growth regulator, DA-6 can influence the growth and development of plants, although the specific outcomes can vary depending on the plant species and the environmental conditions .
Safety And Hazards
When handling 2-Diethylaminoethyl hexanoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Research has shown that 2-Diethylaminoethyl hexanoate (DA-6) can significantly mitigate the drought-induced reduction in germination percentage, germination vigor, germination index, seed vigor index, root length, shoot length, and fresh weight after 7 days of seed germination . This suggests that DA-6 mediated seeds germination and drought tolerance associated with changes in endogenous phytohormones resulting in increased starch degradation, osmotic adjustment, antioxidants activity, and dehydrins accumulation during seed germination under water deficient condition . This could be a promising direction for future research.
properties
IUPAC Name |
2-(diethylamino)ethyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJVYPRKAWFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564151 | |
| Record name | 2-(Diethylamino)ethyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diethylaminoethyl hexanoate | |
CAS RN |
10369-83-2 | |
| Record name | Diethyl aminoethyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10369-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethylamino)ethyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 2-(diethylamino)ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



